molecular formula C18H17F4NO6 B12056181 3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B12056181
M. Wt: 419.3 g/mol
InChI Key: JWAHHCQJIGIGMQ-UHFFFAOYSA-N
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Description

3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a fluorinated spiro compound synthesized via condensation of pentafluoronitrobenzene, 3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione, and N,N-diisopropylethylamine in acetonitrile . Its unique structure includes a spirocyclic dioxaspiro core (1,5-dioxaspiro[5.5]undecane-2,4-dione) substituted with a tetrafluoro-nitroaryl group and a propyl chain. The compound undergoes cycloreversion to generate fluoro(hetero)aryl ketenes, enabling efficient coupling with nucleophiles for synthesizing fluorinated α-aryl acetic acid derivatives . It is stored at 2–8°C and shipped on ice to maintain stability .

Properties

Molecular Formula

C18H17F4NO6

Molecular Weight

419.3 g/mol

IUPAC Name

3-propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C18H17F4NO6/c1-2-6-18(9-10(19)12(21)14(23(26)27)13(22)11(9)20)15(24)28-17(29-16(18)25)7-4-3-5-8-17/h2-8H2,1H3

InChI Key

JWAHHCQJIGIGMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)OC2(CCCCC2)OC1=O)C3=C(C(=C(C(=C3F)F)[N+](=O)[O-])F)F

Origin of Product

United States

Preparation Methods

Step 2: NAS with Pentafluoronitrobenzene

The alkylation step proceeds via NAS:

Reagent Role Conditions
PentafluoronitrobenzeneElectrophilic aromatic substrateCH₃CN, N,N-Diisopropylethylamine (DIPEA), RT
3-Propyl-1,5-dioxaspiro[5.5]undecane-2,4-dioneNucleophile2–8°C storage post-synthesis

Mechanism :

  • Deprotonation : DIPEA deprotonates the active methylene group of the dioxaspiro compound, generating a nucleophilic enolate.

  • Aromatic Substitution : The enolate attacks the electron-deficient pentafluoronitrobenzene at the para position to the nitro group, replacing a fluorine atom.

  • Cyclization : The spirocyclic structure forms via intramolecular esterification.

Optimized Reaction Parameters

Experimental data from analogous systems highlight critical factors:

Table 1: Reaction Conditions for NAS

Parameter Value/Description Source
SolventAcetonitrile (CH₃CN)
BaseN,N-Diisopropylethylamine (DIPEA)
Temperature2–8°C (storage); reaction at RT
Reaction TimeNot explicitly stated; inferred 1–2 hours
YieldModerate (exact value unspecified)

Key Observations :

  • Solvent Choice : CH₃CN enhances solubility of both reactants and stabilizes intermediates.

  • Base Selection : DIPEA’s non-nucleophilic nature prevents side reactions (e.g., quenching the enolate).

  • Steric Effects : The propyl group on the dioxaspiro compound may influence regioselectivity, favoring para substitution on the aromatic ring.

Alternative Synthetic Routes

While NAS is the primary method, related approaches include:

Cycloreversion and Ketene Trapping

Post-synthesis, the compound undergoes cycloreversion upon heating to generate a fluoro(hetero)aryl ketene. This intermediate reacts with nucleophiles (e.g., amines, thiols) to form α-fluoro acetic acid derivatives, though this is a downstream application rather than a synthesis step.

Challenges and Limitations

  • Yield Optimization : Moderate yields (estimated 30–50%) suggest competing side reactions, such as over-alkylation or incomplete substitution.

  • Regioselectivity : The electron-withdrawing nitro group directs substitution to the para position, but steric hindrance from the dioxaspiro moiety may reduce efficiency.

  • Purification : The compound’s high molecular weight (419.32 g/mol) and fluorinated nature necessitate advanced chromatographic techniques (e.g., HPLC).

Hazard Precaution Source
Skin/Eye IrritationProtective gloves, goggles
Respiratory ExposureUse in fume hood
Storage2–8°C in sealed containers

Applications and Derivatives

The compound’s reactivity enables access to:

  • α-Fluoro Acetic Acid Derivatives : Via ketene trapping with nucleophiles.

  • Polyfluoroalkylation : Used in synthesizing fluorinated building blocks for pharmaceuticals and materials .

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions due to the presence of electron-withdrawing fluorine and nitro groups.

    Reduction: Reduction of the nitro group can yield the corresponding amino compound.

    Substitution: The aromatic rings are susceptible to electrophilic substitution reactions.

    Common Reagents: Nitric acid, sulfuric acid, Lewis acids, and reducing agents.

    Major Products: Nitro-substituted derivatives, amino-substituted compounds, and various spirocyclic intermediates.

Scientific Research Applications

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application. For instance, in liquid crystals, it influences mesomorphic behavior and optical properties.

Comparison with Similar Compounds

Structural Features and Conformational Analysis

The 1,5-dioxaspiro[5.5]undecane core is common to all analogs, but substituents and ring conformations vary:

Compound Spiro Core Conformation Substituent Features Puckering Parameters (Q, θ, φ) Reference
Target compound Distorted boat (cyclohexane) 2,3,5,6-Tetrafluoro-4-nitrophenyl, propyl Not reported
3-(2,4-Dichlorobenzylidene) derivative Boat (1,3-dioxane), chair (cyclohexane) 2,4-Dichlorophenyl Q = 0.552 Å, θ = 0.7°, φ = 242.54°
1,5-Dioxaspiro[5.5]undecane-2,4-dione (base) Planar spiro core Unsubstituted Not applicable
HMD (hydroxyphenylamino derivative) Not reported 2-Hydroxyphenylamino Not reported
  • Key Observations :
    • The target compound’s cyclohexane ring adopts a chair conformation, while its 1,3-dioxane ring is distorted due to steric effects from the bulky tetrafluoro-nitroaryl group .
    • Puckering parameters (Q, θ, φ) for halogenated analogs like the dichlorobenzylidene derivative indicate subtle conformational adjustments influenced by substituent electronegativity .

Substituent Effects on Physicochemical Properties

Substituents significantly alter solubility, stability, and reactivity:

Compound Substituent Key Properties Stability/Reactivity
Target compound Tetrafluoro-nitroaryl, propyl High electrophilicity, ice storage required Cycloreversion to ketenes under mild conditions
3-(4-Bromobenzylidene) derivative 4-Bromophenyl Moderate stability Forms π⋯π interactions in crystal lattice
HMD (hydroxyphenylamino derivative) 2-Hydroxyphenylamino High polarity, H-bond donor Strong intra/intermolecular H-bonds
3-(3-Methoxyphenylamino) derivative 3-Methoxyphenylamino Predicted density: 1.28 g/cm³ Potential for charge-transfer interactions
  • Key Observations :
    • The tetrafluoro-nitro group enhances electrophilicity, enabling ketene formation, while methoxy or hydroxy substituents promote hydrogen bonding .
    • Halogenated derivatives (e.g., chloro, bromo) exhibit enhanced van der Waals interactions and π-stacking due to polarizable substituents .

Supramolecular Interactions and Crystal Packing

Non-covalent interactions govern crystallinity and applications:

Compound Dominant Interactions Crystal Packing Features
Target compound F⋯F, C–H⋯O Likely dense packing due to fluorophilicity
3-(2,4-Dichlorobenzylidene) derivative C–H⋯O, Cl⋯Cl 3D network via H-bonds and halogen interactions
HMD (hydroxyphenylamino derivative) O–H⋯O, N–H⋯O Layered structure with H-bonded dimers
3-(4-Chlorophenylamino) derivative C–H⋯π, N–H⋯O 3D network with π-stacking
  • Key Observations: Fluorinated analogs like the target compound may exhibit fluorophilic interactions, while hydroxy/amino derivatives prioritize hydrogen bonding . Halogenated spiro compounds show dual interactions (halogen and H-bonding), enhancing thermal stability .

Biological Activity

3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione (CAS Number: 1632145-40-4) is a synthetic compound characterized by its unique spiro structure and fluorinated aromatic moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of entomology and medicinal chemistry.

  • Molecular Formula : C18H17F4NO6
  • Molecular Weight : 419.3243 g/mol
  • SMILES : CCCC1(C(=O)OC2(OC1=O)CCCCC2)c1c(F)c(F)c(c(c1F)F)N+[O-]

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its effects on insect behavior and potential applications in pest control. The following sections summarize relevant findings from various studies.

Insect Behavioral Studies

Research has indicated that compounds similar to 3-propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane can act as pheromonal cues in various insect species. For instance:

  • Pheromone Activity : In studies involving the olive fruit fly (Bactrocera oleae), it was discovered that dioxaspiro compounds play a significant role in mating behaviors and plant defense priming. The release rates of these compounds were quantified using electroantennographic (EAG) responses and behavioral bioassays .

Case Studies

  • Field Trials with Olean : A study on the compound olean (related to the dioxaspiro class) demonstrated its effectiveness in attracting beetles in field trials. Traps releasing olean showed higher catch rates compared to controls, indicating its potential use as an attractant in pest management strategies .
  • Electroantennographic Responses : EAG responses were measured to assess the olfactory sensitivity of insects to various concentrations of dioxaspiro compounds. Results indicated a significant attraction to these compounds, suggesting their utility in developing insect lures or repellents .

Data Table of Biological Activities

Study Organism Biological Activity Methodology Findings
Study 1Bactrocera oleaePheromone cueEAG & Behavioral assaysHigher attraction rates with olean release
Study 2Coraebus undatusIntraspecific communicationField testsEffective use as chemical cue for mating
Study 3General InsectsOlfactory responseElectroantennographic assaysSignificant attraction observed

The biological activity of 3-propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane is hypothesized to involve several mechanisms:

  • Olfactory Reception : The compound likely interacts with olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion.
  • Chemical Communication : It may serve as a chemical signal for mating or territory establishment among insect populations.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione?

  • Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution using pentafluoronitrobenzene, 3-propyl-1,5-dioxaspiro[5.5]undecane-2,4-dione, and N,N-diisopropylethylamine (DIPEA) in acetonitrile under reflux. The reaction is typically monitored by TLC, and purification involves column chromatography with silica gel. Yield optimization requires precise stoichiometric ratios and inert atmospheric conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for structural confirmation, with parameters such as triclinic system (space group P1), unit cell dimensions (e.g., a = 7.0634 Å, b = 9.5103 Å), and refinement metrics (R = 0.074, wR = 0.285). Complementary techniques include 1^1H/13^13C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How does the spirocyclic core influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25°C–60°C. Samples are analyzed via HPLC at timed intervals to track degradation. The 1,5-dioxaspiro[5.5]undecane system shows enhanced stability in acidic conditions due to reduced ring strain, while alkaline conditions may induce hydrolysis of the dione moieties .

Advanced Research Questions

Q. What mechanistic insights explain the cycloreversion of this compound to generate fluorinated ketene intermediates?

  • Methodological Answer : Cycloreversion proceeds via thermal or photolytic cleavage of the spirocyclic C–O bond, releasing a fluorinated aryl ketene. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states, while trapping experiments with nucleophiles (e.g., alcohols, amines) confirm ketene reactivity. The nitro and fluorine groups stabilize the ketene intermediate through resonance and inductive effects .

Q. How can structural modifications of the aryl or spirocyclic components enhance reactivity in cross-coupling reactions?

  • Methodological Answer : Systematic substitution of the tetrafluoro-4-nitrophenyl group with electron-donating/withdrawing groups (e.g., –OCH₃, –CF₃) alters electrophilicity. For example, replacing nitro with cyano (as in 4-(2,4-dioxo-3-propyl-1,5-dioxaspiro[5.5]undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile) increases susceptibility to Suzuki-Miyaura coupling. Reactivity trends are quantified using Hammett σ constants and monitored via 19^{19}F NMR .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity (e.g., acetonitrile vs. DMF), catalyst choice (e.g., DIPEA vs. DBU), or moisture sensitivity. Design of Experiments (DoE) frameworks, such as factorial designs, can identify critical factors. For instance, increasing DIPEA equivalents from 1.2 to 2.0 improves yields by 15–20% in acetonitrile, while residual water reduces efficiency by deactivating intermediates .

Q. How does the compound’s fluorinated aryl group impact its application in materials science?

  • Methodological Answer : The electron-deficient aromatic ring enhances compatibility with fluorinated polymers, enabling use in gas-separation membranes. Testing involves blending the compound with poly(vinylidene fluoride) (PVDF) and measuring CO₂/N₂ selectivity via permeation assays. Fluorine-fluorine interactions reduce membrane crystallinity, improving permeability without sacrificing selectivity .

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